3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-[1-(methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic molecule featuring a triazolo[3,4-b][1,3,4]thiadiazole core. This bicyclic system is substituted at position 3 with a 1-(methylsulfonyl)piperidinyl group and at position 6 with a 3-pyridinyl moiety. The methylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions with biological targets.
Properties
Molecular Formula |
C14H16N6O2S2 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-4-yl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N6O2S2/c1-24(21,22)19-7-4-10(5-8-19)12-16-17-14-20(12)18-13(23-14)11-3-2-6-15-9-11/h2-3,6,9-10H,4-5,7-8H2,1H3 |
InChI Key |
JIQNUGVSVRCRIG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazole with substituted hydrazonoyl halides in the presence of a base . The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing substrate access and subsequent catalysis . The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pharmacological and physicochemical properties of triazolo[3,4-b][1,3,4]thiadiazoles are highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:
Structural and Functional Group Variations
Solubility and Stability
- The 3-pyridinyl group may form salts under acidic conditions, further modifying solubility profiles.
Biological Activity
3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles, which are characterized by their unique structural features and pharmacological properties. The molecular formula is C14H16N6O2S2, with a molecular weight of approximately 495.6 g/mol.
Structural Characteristics
The compound features:
- Methylsulfonyl group : Enhances solubility and bioavailability.
- Piperidine ring : Contributes to the compound's interaction with biological targets.
- Pyridinyl substituent : Imparts additional pharmacological properties.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains methylsulfonyl and piperidine groups | Exhibits significant anti-inflammatory properties |
| 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine | Lacks the piperidine ring | Known for different pharmacological activities |
| 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine | Different nitrogen atom positioning | Potentially different binding profiles |
| 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine | Distinct ring fusion pattern | Varies in reactivity and interaction with targets |
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Anti-inflammatory Effects : The compound has shown significant anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and pathways.
- Anticancer Activity : Studies have demonstrated its potential as an anticancer agent by inducing apoptosis in cancer cell lines and inhibiting tumor growth.
- Enzyme Inhibition : It has been reported to inhibit various enzymes such as carbonic anhydrase and cholinesterase.
The mechanism of action involves the interaction with specific molecular targets:
- Receptor Binding : The compound effectively binds to receptors involved in inflammation and cancer proliferation.
- Pathway Inhibition : It inhibits critical signaling pathways such as the ERK pathway which is vital for cell proliferation and survival.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- Cell Viability Assays : These studies revealed that at concentrations of 10 µM, the compound significantly reduced cell viability in various cancer cell lines (e.g., MGC-803) by inducing G2/M phase arrest and apoptosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperidine or pyridinyl groups can enhance or reduce biological activity. For instance:
- Alterations in the methylsulfonyl group can lead to variations in anti-inflammatory potency.
Q & A
Q. How can in silico and in vitro data be integrated to prioritize analogs for in vivo testing?
- Workflow :
Virtual screening : Filter 1000+ analogs via ADMET predictors (e.g., logS > −4.5, Ames test negativity).
In vitro triaging : Select top 20 candidates based on IC < 10 µM and solubility >50 µg/mL.
In vivo validation : Prioritize 2–3 leads with >80% oral bioavailability in rodent PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
